molecular formula C12H17NO B1590101 4-(3-Methylphenyl)piperidin-4-ol CAS No. 71916-57-9

4-(3-Methylphenyl)piperidin-4-ol

Cat. No.: B1590101
CAS No.: 71916-57-9
M. Wt: 191.27 g/mol
InChI Key: DDGOHIWHCKUFKW-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)piperidin-4-ol is an organic compound with the molecular formula C12H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylphenyl group and a hydroxyl group at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)piperidin-4-ol typically involves the reaction of 3-methylbenzaldehyde with piperidine under specific conditions. One common method involves the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another approach uses palladium and rhodium hydrogenation to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or rhodium complexes.

Major Products

The major products formed from these reactions include various substituted piperidines, spiropiperidines, and piperidinones .

Scientific Research Applications

4-(3-Methylphenyl)piperidin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been found to act as a CCR5 antagonist, which is a chemokine receptor involved in the entry of HIV-1 into cells. This interaction is believed to occur through a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Methylphenyl)piperidin-4-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. For instance, the presence of the 3-methylphenyl group can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

4-(3-methylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGOHIWHCKUFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543375
Record name 4-(3-Methylphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71916-57-9
Record name 4-(3-Methylphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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